

# Application Notes: Hpk1-IN-16 Combination Therapy with Anti-PD-1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Hpk1-IN-16 |           |
| Cat. No.:            | B12423452  | Get Quote |

### Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of immune cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[3][4][5] In the context of cancer, this braking mechanism can hinder the immune system's ability to mount an effective anti-tumor response.[5] The inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[1][6]

## **Mechanism of Action**

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue.[3] [7][8] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, which in turn destabilizes the TCR signaling complex and attenuates downstream pathways, including the phosphorylation of PLCy1 and ERK.[1][9]

HPK1 inhibitors, such as **Hpk1-IN-16** and other novel small molecules, function by blocking the kinase activity of HPK1.[5][8] This prevents the phosphorylation and subsequent degradation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[1][5]

## Synergy with Anti-PD-1 Therapy







Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T-cells that, upon binding to its ligand PD-L1 on tumor cells, suppresses T-cell activity. Anti-PD-1/PD-L1 antibodies block this interaction, releasing the "brakes" on T-cells within the tumor microenvironment. However, many tumors do not respond to checkpoint blockade alone, often due to insufficient T-cell activation.[10][11]

Combining an HPK1 inhibitor with an anti-PD-1 antibody offers a synergistic, dual-pronged approach:

- HPK1 Inhibition: "Steps on the gas" by lowering the threshold for T-cell activation and increasing the magnitude of the initial anti-tumor response.[12][13]
- Anti-PD-1 Blockade: "Releases the brakes" by preventing the tumor from deactivating the newly invigorated T-cells.

This combination has been shown to significantly enhance tumor growth suppression in preclinical models compared to either monotherapy, particularly in tumors with low antigenicity. [6][10][12] The synergy results in robust IFN-y secretion and improved T-cell-mediated tumor killing.[12]





Click to download full resolution via product page

**Caption:** HPK1 signaling pathway and point of inhibition.

# **Quantitative Data Summary**

The following tables summarize preclinical data for representative small molecule HPK1 inhibitors.

Table 1: In Vitro Potency of HPK1 Inhibitors



| Compound | Assay                               | Target/Cell<br>Line      | Potency (IC50 /<br>EC50) | Reference |
|----------|-------------------------------------|--------------------------|--------------------------|-----------|
| HMC-B17  | HPK1<br>Inhibition<br>(Biochemical) | Recombinant<br>HPK1      | IC50 = 1.39 nM           | [14]      |
|          | IL-2 Secretion                      | Jurkat Cells             | EC50 = 11.56<br>nM       | [14]      |
| CompK    | pSLP76<br>Inhibition                | Human Primary<br>T-Cells | IC50 = 290 nM            | [15]      |

| | pSLP76 Inhibition | Mouse Whole Blood | IC50  $\approx$  6  $\mu$ M |[12] |

Table 2: In Vivo Efficacy of HPK1 Inhibitor Combination Therapy



| Model                                      | Treatment<br>Groups        | Dosing<br>Schedule                               | Key Outcomes                                                    | Reference |
|--------------------------------------------|----------------------------|--------------------------------------------------|-----------------------------------------------------------------|-----------|
| CT26<br>Syngeneic<br>Model                 | 1. Vehicle                 | HMC-B17: Not specified                           | Combination<br>TGI = 71.24%                                     | [14]      |
|                                            | 2. Anti-PD-L1              | Anti-PD-L1: Not specified                        | Synergistic<br>antitumor<br>efficacy                            |           |
|                                            | 3. HMC-B17 +<br>Anti-PD-L1 |                                                  |                                                                 |           |
| 1956 Sarcoma<br>Syngeneic Model            | 1. Vehicle                 | CompK: 30 or<br>100 mg/kg, BID,<br>PO for 5 days | Dose-dependent reduction in pSLP76                              | [12]      |
|                                            | 2. CompK                   |                                                  | Dose-dependent<br>increase in IFN-<br>y, CD25, CD69             | [12]      |
| MC38 Syngeneic<br>Model                    | 1. Vehicle                 | CompK: Not<br>specified                          | Combination<br>treatment led to<br>superb antitumor<br>efficacy | [12]      |
|                                            | 2. Anti-PD-1               | Anti-PD-1: Not<br>specified                      | Significantly<br>enhanced T-cell<br>priming in lymph<br>nodes   | [12]      |
|                                            | 3. CompK                   |                                                  |                                                                 |           |
|                                            | 4. CompK + Anti-<br>PD-1   |                                                  |                                                                 |           |
| Multiple<br>Syngeneic<br>Models (12 total) | 1. Vehicle                 | DS21150768:<br>Not specified                     | Combination<br>suppressed<br>tumor growth in<br>multiple models | [6]       |



| Model | Treatment<br>Groups | Dosing<br>Schedule       | Key Outcomes | Reference |
|-------|---------------------|--------------------------|--------------|-----------|
|       | 2. Anti-PD-1        | Anti-PD-1: Not specified |              |           |
|       | 3. DS21150768       |                          |              |           |

| | 4. DS21150768 + Anti-PD-1 | | | |

# **Experimental Protocols**

# Protocol 1: In Vitro T-Cell Activation and Cytokine Release Assay

This protocol details the methodology to assess the effect of an HPK1 inhibitor on T-cell activation by measuring cytokine production.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human T Cell Enrichment Cocktail
- RPMI 1640 medium with 10% FBS
- Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
- **Hpk1-IN-16** (or other HPK1 inhibitor)
- DMSO (vehicle control)
- 96-well flat-bottom culture plates
- Human IFN-y or IL-2 ELISA Kit

### Methodology:

## Methodological & Application





- T-Cell Isolation: Isolate primary human T-cells from fresh PBMCs using a negative selection kit according to the manufacturer's instructions.
- Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 μg/mL in PBS) by incubating for 2-4 hours at 37°C. Wash plates twice with sterile PBS before use.
- Cell Plating: Seed the isolated T-cells at a density of 1-2 x 10 $^5$  cells/well in 200  $\mu L$  of complete RPMI medium.
- Compound Treatment: Add the HPK1 inhibitor at various concentrations (e.g., 1 nM to 10 μM) to the designated wells. Include a vehicle control (DMSO) group.
- T-Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1 μg/mL) to all wells (except unstimulated controls) to provide co-stimulation.
- Incubation: Culture the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
- Cytokine Analysis: Quantify the concentration of IFN-y or IL-2 in the supernatants using an ELISA kit, following the manufacturer's protocol.





Click to download full resolution via product page

Caption: Workflow for in vitro T-cell activation assay.

## **Protocol 2: In Vivo Syngeneic Mouse Tumor Model**

This protocol provides a general framework for evaluating the anti-tumor efficacy of **Hpk1-IN-16** combined with an anti-PD-1 antibody in a syngeneic mouse model.[16]



#### Materials:

- C57BL/6 or BALB/c mice (6-8 weeks old).[16]
- Syngeneic tumor cell line (e.g., MC38 for C57BL/6, CT26 for BALB/c).[14][16]
- **Hpk1-IN-16** formulated for oral (PO) administration.
- Anti-PD-1 antibody (e.g., clone RMP1-14) and isotype control antibody.[17][18]
- Phosphate-buffered saline (PBS).
- Syringes, needles, oral gavage needles.
- Calipers for tumor measurement.

#### Methodology:

- Tumor Inoculation: Subcutaneously inject 0.5 1 x 10<sup>6</sup> tumor cells (e.g., MC38) in 100  $\mu$ L of PBS into the right flank of each mouse.[16]
- Tumor Growth: Allow tumors to establish and reach a palpable size of approximately 50-100 mm<sup>3</sup>. This typically takes 7-10 days.[16]
- Randomization: Randomize mice into four treatment groups (n=8-10 mice/group):
  - Group 1: Vehicle (PO, daily) + Isotype Control (IP, every 3-4 days)
  - Group 2: Hpk1-IN-16 (PO, daily) + Isotype Control (IP, every 3-4 days)
  - Group 3: Vehicle (PO, daily) + Anti-PD-1 (IP, every 3-4 days)
  - Group 4: Hpk1-IN-16 (PO, daily) + Anti-PD-1 (IP, every 3-4 days)
- Treatment Administration:
  - Administer the HPK1 inhibitor or vehicle via oral gavage at the desired dose (e.g., 30-100 mg/kg) on a specified schedule (e.g., once or twice daily).[12]

## Methodological & Application





Administer the anti-PD-1 antibody or isotype control via intraperitoneal (IP) injection (e.g., 100-200 μ g/mouse ) every 3-4 days.[16][17]

#### · Monitoring:

- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[16]
- Monitor body weight and general animal health throughout the study.
- Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint size (e.g., 1,500 mm³).[16]
- Data Analysis:
  - Plot mean tumor volume ± SEM for each group over time.
  - Perform statistical analysis (e.g., two-way ANOVA) to determine significant differences between groups.[16]
  - Generate Kaplan-Meier survival curves if applicable.
  - Optional: At the study endpoint, harvest tumors and spleens for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).[19]





Click to download full resolution via product page

**Caption:** Timeline for in vivo combination therapy study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 6. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Discovery of novel, potent, selective and orally bioavailable HPK1 inhibitor for enhancing the efficacy of anti-PD-L1 antibody PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ichor.bio [ichor.bio]



- 17. pnas.org [pnas.org]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Hpk1-IN-16 Combination Therapy with Anti-PD-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423452#hpk1-in-16-combination-therapy-with-anti-pd-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com